6-Amino-4-hydroxy-2-naphthalenesulfonic acid chemical properties
6-Amino-4-hydroxy-2-naphthalenesulfonic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid
Introduction
6-Amino-4-hydroxy-2-naphthalenesulfonic acid, commonly known in the chemical industry as Gamma acid (γ acid), is a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] With the CAS Registry Number 90-51-7, this multifunctional naphthalenic derivative is structurally characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group, bestowing upon it a unique and versatile reactivity profile.[3] While its most prominent and historically significant application lies in the manufacturing of azo dyes for textiles, its complex structure suggests potential, though less explored, utility as a scaffold in other areas of synthetic chemistry.[2][4]
This guide provides a comprehensive technical overview of the chemical and physical properties of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid, designed for researchers, chemists, and professionals in drug development. We will delve into its molecular characteristics, synthesis, reactivity, analytical methodologies, and safety protocols, grounding the discussion in the principles of synthetic organic chemistry and process safety.
Molecular and Physicochemical Properties
The foundation of understanding Gamma acid's utility lies in its fundamental properties. These characteristics dictate its behavior in solution, its reactivity, and the methods required for its analysis and handling.
Core Chemical Identity
The compound is systematically named 6-amino-4-hydroxynaphthalene-2-sulfonic acid. Its key identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 90-51-7 | [3][5] |
| Molecular Formula | C₁₀H₉NO₄S | [3] |
| Molecular Weight | 239.25 g/mol | [3] |
| Synonyms | Gamma acid (γ acid), 7-Amino-1-naphthol-3-sulfonic acid | [3][5] |
| Appearance | White to gray or brown crystalline powder | [3][4] |
| Melting Point | 190 °C (Decomposes) | N/A |
| Boiling Point | 458 °C (Predicted) | [4] |
| Water Solubility | Sparingly soluble (0.4% at 100°C); sodium salt is readily soluble | [2] |
| pKa | -0.20 (Predicted for sulfonic acid group) | [4] |
Chemical Structure
The arrangement of functional groups on the naphthalene core is crucial for its reactivity. The amino and hydroxyl groups are electron-donating, activating the ring towards electrophilic substitution, while the sulfonic acid group is a strongly electron-withdrawing and water-solubilizing moiety.
Caption: Chemical structure of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid.
Synthesis and Manufacturing
The primary industrial synthesis of Gamma acid involves the alkaline fusion of a disulfonated naphthalene derivative. This process is a classic example of nucleophilic aromatic substitution under harsh conditions, where a sulfonate group is displaced by a hydroxide ion.
Industrial Production Pathway
The common precursor is 2-Aminonaphthalene-6,8-disulfonic acid. The key transformation is the selective hydrolysis of the sulfonate group at the 8-position to a hydroxyl group.
Caption: Industrial synthesis pathway for Gamma acid.
Laboratory Synthesis Protocol
The following protocol outlines the key steps in the synthesis. The high temperatures and caustic nature of the reagents demand strict process control and appropriate safety measures.
Objective: To synthesize 6-Amino-4-hydroxy-2-naphthalenesulfonic acid via alkaline fusion.
Materials:
-
2-Aminonaphthalene-6,8-disulfonic acid
-
Sodium hydroxide (70% solution)
-
Hydrochloric acid (concentrated)
-
High-temperature reaction vessel with overhead stirring and distillation setup
Procedure:
-
Vessel Charging: Charge the reaction vessel with a 70% sodium hydroxide solution. Heat the mixture to approximately 190°C.
-
Causality: High temperature and high caustic concentration are required to overcome the activation energy for the nucleophilic displacement of the aromatic sulfonate group, which is typically very stable.
-
-
Precursor Addition: Slowly add the 2-Aminonaphthalene-6,8-disulfonic acid liquor to the hot caustic solution over several hours (e.g., 16 hours).[2] During the addition, allow water to evaporate to maintain the high temperature.
-
Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent dangerous temperature spikes. Maintaining the temperature by water removal ensures the reaction proceeds at an optimal rate.
-
-
Reaction Digestion: Once the addition is complete, maintain the reaction mixture at temperature for an additional period (e.g., 6 hours) to ensure the reaction goes to completion.[2]
-
Reaction Quench and Workup: Carefully dilute the hot reaction mass with water. Acidify the mixture with concentrated hydrochloric acid. This step will also generate sulfur dioxide gas, which must be handled in a well-ventilated fume hood. Heat the acidified slurry to ~75°C to expel any remaining SO₂.[2]
-
Causality: Dilution makes the viscous mass manageable. Acidification protonates the phenoxide and sulfonic acid salt, causing the free acid product to precipitate out of the solution.
-
-
Isolation and Purification: Cool the slurry to ~55°C and filter the solid product. Wash the filter cake with warm water to remove inorganic salts and other impurities. Dry the product under vacuum.[2]
-
Causality: Washing with warm water provides a balance between removing soluble impurities and minimizing product loss, as the product itself has low water solubility.
-
Chemical Reactivity and Core Applications
The reactivity of Gamma acid is dominated by the interplay of its functional groups, making it a cornerstone of the azo dye industry.
Azo Coupling: The Cornerstone Application
The most significant reaction of Gamma acid is its use as a coupling component in the synthesis of azo dyes. In this reaction, an aromatic diazonium salt (the electrophile) attacks the electron-rich naphthalene ring of Gamma acid (the nucleophile) in an electrophilic aromatic substitution reaction.[1][2]
Mechanism Insight: pH-Dependent Regioselectivity A key feature of Gamma acid's reactivity, and a testament to the experience required in dye synthesis, is its pH-dependent site of coupling. This is a direct consequence of the protonation state of the amino and hydroxyl groups.
-
Acidic Conditions (pH < 7): The amino group (-NH₂) is protonated to -NH₃⁺, making it deactivating. The hydroxyl group (-OH) remains the primary activating, ortho-, para-directing group. The diazonium salt therefore couples at the position ortho to the hydroxyl group (the 1-position).[2] This configuration often leads to dyes with high lightfastness.[2]
-
Alkaline Conditions (pH > 7): The hydroxyl group is deprotonated to a strongly activating phenoxide (-O⁻). The amino group (-NH₂) remains a potent activator. Coupling can be directed to the position ortho to the amino group (the 7-position).[2]
Caption: pH-dependent regioselectivity of azo coupling with Gamma acid.
Representative Protocol: Synthesis of an Azo Dye
Objective: To synthesize a mono-azo dye from aniline and Gamma acid.
Part A: Diazotization of Aniline
-
Dissolve aniline in 3M hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5°C.
-
Causality: Diazotization is highly exothermic and the resulting diazonium salt is unstable at higher temperatures, decomposing to release N₂ gas. The strong acid is required to generate the necessary nitrous acid (HONO) in situ.
-
-
Test for completion by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates excess nitrous acid and a complete reaction.
Part B: Coupling Reaction
-
In a separate beaker, dissolve Gamma acid in a dilute sodium carbonate solution to form the soluble sodium salt. Cool this solution to 5-10°C.
-
Slowly add the cold diazonium salt solution from Part A to the Gamma acid solution with vigorous stirring.
-
Adjust the pH to the desired range (e.g., pH 4-5 for coupling at the 1-position) using sodium carbonate or dilute HCl.
-
A brightly colored precipitate (the azo dye) will form. Stir the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Isolate the dye by vacuum filtration, wash with cold water, and dry.
Relevance in Drug Development
While extensively used in the dye industry, the direct application of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid as a scaffold in marketed pharmaceutical agents is not widely documented in readily accessible literature. However, its structural motifs are relevant to medicinal chemistry. Amino acid and peptide-based structures are frequently used as prodrug moieties to enhance transport and bioavailability.[6] The sulfonated aminonaphthol core of Gamma acid presents a rigid, functionalized scaffold that could, in principle, be explored in de novo drug design programs.[7] Its high polarity, conferred by the sulfonic acid group, could be leveraged to enhance the solubility of parent drug candidates.
Analytical Methodologies
Ensuring the purity and identity of Gamma acid is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.
HPLC Protocol for Purity Assessment
This protocol is a self-validating system for the routine quality control of Gamma acid.
Objective: To determine the purity of a Gamma acid sample by reversed-phase HPLC with UV detection.
Instrumentation & Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gamma acid reference standard and sample
-
Volumetric flasks, pipettes, and 0.45 µm membrane filters
Procedure:
-
Standard Preparation: Accurately weigh ~25 mg of the Gamma acid reference standard into a 50 mL volumetric flask. Dissolve in a 50:50 mixture of Mobile Phase A and B, and dilute to volume. This is the stock standard. Further dilute to create working standards (e.g., 50 µg/mL).
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm[8]
-
Column Temperature: 30°C
-
Elution: Isocratic, e.g., 70% Mobile Phase A, 30% Mobile Phase B (the exact ratio may require optimization).
-
-
Analysis and System Suitability:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Make five replicate injections of a working standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 1.5.
-
Inject the sample solution.
-
-
Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that of the standard.
Caption: General workflow for HPLC analysis of Gamma acid.
Safety, Handling, and Storage
Gamma acid is a hazardous chemical that requires careful handling to prevent exposure.
-
Hazard Classification: Classified as causing severe skin burns and eye damage.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Handle only in a well-ventilated area or fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly sealed. Store away from strong oxidizing agents.[4]
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Conclusion
6-Amino-4-hydroxy-2-naphthalenesulfonic acid is a mature and industrially vital chemical intermediate. Its value is derived from the versatile reactivity imparted by its amino, hydroxyl, and sulfonic acid functional groups. A thorough understanding of its properties, particularly the nuanced, pH-dependent regioselectivity of its azo coupling reactions, is essential for its effective application in the synthesis of dyes and other complex organic molecules. While its role in drug development is not yet established, its defined structure presents a potential scaffold for future exploration. Adherence to rigorous analytical methods and strict safety protocols is paramount when working with this potent and useful compound.
References
- The Synthesis of Azo Dyes. (n.d.).
- Beal, D.M., & Jones, L.H. (2012). Molecular scaffolds using multiple orthogonal conjugations: Applications in chemical biology and drug discovery.
- How Do You Make an Azo Dye?. (2017). First Source Worldwide.
- The microscale synthesis of azo dyes. (n.d.). Royal Society of Chemistry.
- 6-AMINO-4-HYDROXY-2-NAPHTHALENESULFONIC ACID MONOHYDR
- Chemists develop new method for making gamma chiral centers on simple carboxylic acids. (2024). ScienceDaily.
- Experiment 5 Dyes & Dyeing Part 2: Preparation of Para Red and Rel
- Azo Dye Synthesis: Combinatorial Chemistry Lab Manual. (n.d.). Studylib.
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid. (n.d.). Chongqing Chemdad Co., Ltd.
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydr
- Functionalized Poly(γ-Glutamic Acid) Fibrous Scaffolds for Tissue Engineering. (2025).
- 6-anilino-4-hydroxy-2-naphthalenesulfonic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. (2013).
-
6-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate | C10H11NO5S | CID 16211852. (n.d.). PubChem. Retrieved from [Link]
- Buy 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid
- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.
- 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid 97.0+%, TCI America 25 g. (n.d.). Fisher Scientific.
-
1-Naphthalenesulfonic acid,4-amino-3-hydroxy-. (n.d.). NIST WebBook. Retrieved from [Link]
- G. A. G. G., & T. F. A. L. P. (2015). Amino Acids in the Development of Prodrugs. Mini-Reviews in Medicinal Chemistry, 15(14), 1147-1162.
- Generative Deep Learning for de Novo Drug Design: A Chemical Space Odyssey. (2023).
- HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. (n.d.). SIELC Technologies.
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2018).
- HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.
- Table of Characteristic IR Absorptions. (n.d.).
- quantitative hplc method: Topics by Science.gov. (n.d.). Science.gov.
- Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. (n.d.). Asian Journal of Pharmaceutical Analysis.
Sources
- 1. fsw.cc [fsw.cc]
- 2. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7 [chemicalbook.com]
- 3. 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid | CymitQuimica [cymitquimica.com]
- 4. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid | 90-51-7 | TCI AMERICA [tcichemicals.com]
- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ajpaonline.com [ajpaonline.com]
